molecular formula C10H9ClO B3037899 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 66248-97-3

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3037899
CAS No.: 66248-97-3
M. Wt: 180.63 g/mol
InChI Key: ZHPCICJTYBOCBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones. Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 3rd position on the indanone structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.

    Catalysts and Reagents: Aluminium chloride and sulfuric acid are used as catalysts.

    Reaction Conditions: The reaction is carried out under controlled conditions with specific temperatures and times to optimize the yield.

A common synthetic route involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminium chloride and sulfuric acid. The reaction conditions are optimized to achieve a high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-inden-1-one
  • 3-Methyl-2,3-dihydro-1H-inden-1-one
  • 5-Hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a methyl group on the indanone structure. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-chloro-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPCICJTYBOCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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